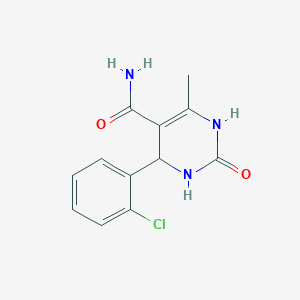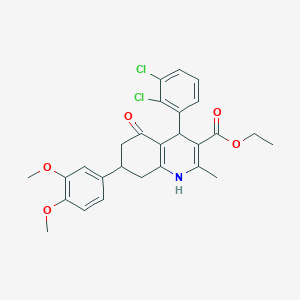![molecular formula C27H30N4O4S B11640209 (6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (6Z)-6-(4-{2-[2-(butan-2-yl)phénoxy]éthoxy}-3-éthoxybenzylidène)-5-imino-2-méthyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one » est une molécule organique complexe qui appartient à la classe des thiadiazolo[3,2-a]pyrimidinones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont souvent disponibles dans le commerce ou peuvent être synthétisées selon des procédures connues. Les étapes clés peuvent inclure :
Formation du noyau thiadiazolo[3,2-a]pyrimidinone : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe benzylidène : Cette étape peut impliquer des réactions de condensation avec des aldéhydes ou des cétones.
Attachement des groupes phénoxyéthoxy et butan-2-yle : Ces groupes peuvent être introduits par des réactions d’éthérification et d’alkylation.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse afin de garantir un rendement et une pureté élevés. Cela peut impliquer :
Sélection de solvants et de catalyseurs appropriés : Pour améliorer les vitesses de réaction et la sélectivité.
Optimisation des conditions de réaction : Comme la température, la pression et le temps de réaction.
Techniques de purification : Y compris la cristallisation, la distillation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conduisant à la formation de dérivés oxydés.
Réduction : Résultant en des formes réduites du composé.
Substitution : Où les groupes fonctionnels peuvent être remplacés par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Y compris le borohydrure de sodium ou l’hydrure de lithium aluminium.
Réactifs de substitution : Comme les halogènes ou les nucléophiles.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine ou alcool.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Pour étudier son activité biologique et ses effets thérapeutiques potentiels.
Médecine : En tant que composé de tête pour le développement de médicaments, en particulier pour cibler des maladies spécifiques.
Industrie : Dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in targeting specific diseases.
Industry: In the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles et des voies moléculaires spécifiques. Cela peut inclure :
Liaison à des enzymes ou des récepteurs : Modulant leur activité.
Interférence avec les processus cellulaires : Comme la transduction du signal ou l’expression génique.
Induction d’effets biologiques spécifiques : Comme l’apoptose ou la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiadiazolo[3,2-a]pyrimidinones : D’autres composés de cette classe avec des structures similaires.
Dérivés benzylidène : Composés avec des groupes benzylidène similaires.
Dérivés phénoxyéthoxy : Composés avec des groupes phénoxyéthoxy similaires.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des activités biologiques diverses. Comparé à des composés similaires, il peut présenter des propriétés uniques telles qu’une puissance, une sélectivité ou une stabilité plus élevées.
Propriétés
Formule moléculaire |
C27H30N4O4S |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(6Z)-6-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-17(3)20-9-7-8-10-22(20)34-13-14-35-23-12-11-19(16-24(23)33-6-2)15-21-25(28)31-27(29-26(21)32)36-18(4)30-31/h7-12,15-17,28H,5-6,13-14H2,1-4H3/b21-15-,28-25? |
Clé InChI |
MIWSYHXYVBSOEZ-VKRJAPGXSA-N |
SMILES isomérique |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)
